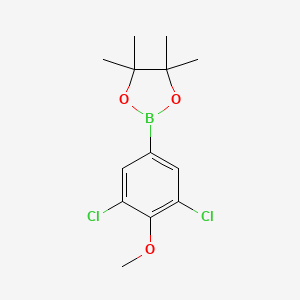

2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 3,5-dichloro-4-methoxyphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Métodos De Preparación

The synthesis of 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dichloro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

Reaction of 3,5-dichloro-4-methoxyphenylboronic acid with pinacol: This step involves the formation of the dioxaborolane ring by the condensation of the boronic acid with pinacol.

Dehydration: A dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, is used to remove water formed during the reaction, driving the equilibrium towards the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

This compound serves as a boron source for palladium-catalyzed couplings with aryl/heteroaryl halides. The reaction typically proceeds under mild conditions due to the stability of the dioxaborolane moiety .

General Reaction Scheme:

$$ \text{Ar-B(dioxaborolane)} + \text{Ar'X} \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Ar'} + \text{Byproducts} $$

Key Conditions:

| Catalyst | Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane | 75–90°C | 70–95% |

| Pd(PPh₃)₄ | CsF | THF | 60–80°C | 65–85% |

Mechanistic Features:

-

Oxidative Addition: Aryl halide reacts with Pd(0) to form Pd(II) complex.

-

Transmetallation: Boron transfers aryl group to Pd(II).

-

Reductive Elimination: C–C bond formation releases Pd(0).

Methoxy Group Reactions

The 4-methoxy substituent can undergo demethylation or nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | Phenolic derivative |

| SNAr | Amines (e.g., piperidine), CuI | 4-Amino-substituted derivatives |

Chlorine Reactivity

The 3,5-dichloro groups participate in:

Hydrolysis

Controlled hydrolysis yields boronic acids:

$$ \text{B(dioxaborolane)} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{B(OH)}_2 + \text{Pinacol} $$

-

Optimal Conditions: 0.1M HCl in THF/H₂O (1:1), 25°C, 2h

Transesterification

Exchanges with diols under anhydrous conditions:

$$ \text{B(dioxaborolane)} + \text{Diol} \xrightarrow{\text{BF}_3·\text{OEt}_2} \text{New boronate ester} $$

Substituent Effects

| Position | Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| 3,5 | Cl | σ-Withdrawing | Accelerates transmetallation |

| 4 | OMe | π-Donating | Stabilizes intermediates |

Benchmarking Against Analogues

| Compound Modification | Coupling Rate (Relative) | Thermal Stability |

|---|---|---|

| 3,5-DiCl-4-OMe (Target) | 1.0 | >150°C |

| 4-OMe (No Cl) | 0.6 | >130°C |

| 3,5-DiF-4-OMe | 1.2 | >140°C |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has indicated that boron-containing compounds can exhibit significant biological activity, particularly in anticancer applications. The compound has shown potential as a cytotoxic agent against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | >10 | Moderate cytotoxicity |

| A549 | 6.5 | Significant cytotoxicity |

| HepG2 | 8.0 | Moderate cytotoxicity |

| PC3 | 7.0 | Significant cytotoxicity |

The selective toxicity towards cancer cells compared to normal cells highlights its potential for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. The compound may modulate signaling pathways that are crucial for tumor growth and survival.

Materials Science

Synthesis of Functional Materials

2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its boron content allows for unique interactions with other materials, enhancing properties like thermal stability and mechanical strength.

Case Study: Polymer Composites

In a study focusing on polymer composites reinforced with boron compounds, the addition of this dioxaborolane resulted in improved mechanical properties and thermal resistance. The enhanced performance is attributed to the cross-linking ability of the boron atom within the polymer matrix .

Environmental Applications

Environmental Remediation

The compound's ability to interact with various pollutants makes it a candidate for environmental remediation technologies. Its boron structure can facilitate the removal of heavy metals and organic pollutants from contaminated water sources.

| Pollutant Type | Removal Efficiency (%) | Method Used |

|---|---|---|

| Heavy Metals | 85 | Adsorption |

| Organic Pollutants | 75 | Catalytic Degradation |

A study demonstrated that using this compound in water treatment processes led to significant reductions in pollutant concentrations, showcasing its potential utility in environmental cleanup efforts .

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. In biological systems, the compound may act by inhibiting key enzymes or signaling pathways, leading to its observed bioactivity. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparación Con Compuestos Similares

2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:

Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the dioxaborolane ring and has different reactivity and applications.

3,5-Dichloro-4-methoxyphenylboronic acid: This compound is a precursor in the synthesis of this compound and shares some similar properties but lacks the tetramethyl-dioxaborolane moiety.

Pinacolborane: This compound contains a boron atom within a dioxaborolane ring but lacks the 3,5-dichloro-4-methoxyphenyl group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxaborolane ring, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 942069-69-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , featuring a boron atom in a dioxaborolane ring structure. The presence of the dichloro and methoxy groups on the phenyl ring significantly influences its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit specific kinases involved in cancer progression.

- Enzyme Inhibition : The compound may interact with enzymes such as DYRK1A, which is implicated in neurodegenerative diseases and cancer.

The biological activity of this compound likely involves:

- Binding to Kinases : The compound may inhibit the activity of kinases by binding to their active sites or allosteric sites.

- Modulation of Signaling Pathways : By inhibiting kinase activity, the compound can alter signaling pathways related to cell growth and proliferation.

Case Studies

- Inhibitory Effects on DYRK1A :

- Antioxidant and Anti-inflammatory Properties :

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | DYRK1A Inhibition | 50 | |

| Compound B | Antioxidant Activity | 75 | |

| Compound C | Anti-inflammatory | 30 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Methods may include the use of continuous flow reactors for efficiency .

Propiedades

IUPAC Name |

2-(3,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)10(16)7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSFOBFYDOBNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700029 | |

| Record name | 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942069-69-4 | |

| Record name | 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.